molecular formula C14H17N3O2 B2358257 N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 226883-67-6

N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2358257
CAS No.: 226883-67-6
M. Wt: 259.309
InChI Key: JSODZBJQWIZURB-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide (also known as 8,9-dihydrocoscinamide B) is a synthetic indole-oxoacetamide derivative characterized by a dimethylaminoethyl substituent on the amide nitrogen. Its structure combines an indole core with a 2-oxoacetamide moiety, making it a versatile scaffold for biological activity modulation. The compound has demonstrated antimicrobial efficacy against Staphylococcus aureus and ESKAPE pathogens (Enterococcus faecium, MRSA, Klebsiella pneumoniae, etc.) .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-17(2)8-7-15-14(19)13(18)11-9-16-12-6-4-3-5-10(11)12/h3-6,9,16H,7-8H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSODZBJQWIZURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for N-[2-(Dimethylamino)ethyl]-2-(1H-Indol-3-yl)-2-Oxoacetamide

The synthesis of this compound revolves around two primary approaches: (1) oxalyl chloride-mediated acylation of indole derivatives and (2) carbodiimide-activated coupling of preformed oxoacetic acid intermediates. Both routes require precise control over reaction conditions to avoid side reactions such as over-acylation or polymerization.

Oxalyl Chloride-Mediated Acylation

This method involves the direct reaction of indole with oxalyl chloride to form 2-(1H-indol-3-yl)-2-oxoacetyl chloride, followed by amidation with N,N-dimethylethylenediamine.

Formation of 2-(1H-Indol-3-yl)-2-Oxoacetyl Chloride

Indole (1.0 equiv) is treated with oxalyl chloride (1.1 equiv) in anhydrous diethyl ether at 0°C, yielding a bright yellow intermediate. The reaction proceeds via electrophilic substitution at the indole C3 position, facilitated by the electron-rich pyrrole ring. Cooling to -78°C and subsequent addition of sodium methoxide in methanol (2.0 equiv) quenches excess oxalyl chloride, precipitating the oxoacetyl chloride as a crystalline solid (73–85% yield).

Key Analytical Data :

  • Melting Point : 160°C (decomposition).
  • 1H NMR (DMSO-d6) : δ 12.42 (s, 1H, NH), 8.45 (d, J = 3.5 Hz, 1H, indole H2), 8.16 (dd, J = 1.5, 6.0 Hz, 1H, indole H4), 7.55 (dd, J = 1.5, 6.0 Hz, 1H, indole H7), 7.32–7.27 (m, 2H, indole H5/H6).
Amidation with N,N-Dimethylethylenediamine

The oxoacetyl chloride intermediate is dissolved in dry dichloromethane and treated with N,N-dimethylethylenediamine (1.2 equiv) in the presence of triethylamine (1.5 equiv) as a base. The reaction is stirred at room temperature for 4–6 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/methanol 9:1).

Optimization Notes :

  • Excess amine leads to bis-acylation byproducts, necessitating strict stoichiometric control.
  • Anhydrous conditions are critical to prevent hydrolysis of the oxoacetyl chloride.

Yield : 68–75% after purification.

Carbodiimide-Activated Coupling

An alternative route involves coupling 2-(1H-indol-3-yl)-2-oxoacetic acid with N,N-dimethylethylenediamine using 1,1'-carbonyldiimidazole (CDI) as an activating agent.

Synthesis of 2-(1H-Indol-3-yl)-2-Oxoacetic Acid

Indole is reacted with oxalyl chloride in tetrahydrofuran (THF) at 0°C, followed by hydrolysis with ice-cold water to yield the oxoacetic acid derivative. The crude product is recrystallized from ethanol/water (85% yield).

Key Analytical Data :

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (COOH stretch).
CDI-Mediated Amide Bond Formation

The oxoacetic acid (1.0 equiv) is treated with CDI (1.2 equiv) in THF at room temperature for 3 hours to form the activated imidazolide. N,N-Dimethylethylenediamine (1.1 equiv) is then added, and the mixture is stirred for an additional 12 hours. The product is isolated by solvent evaporation and trituration with hexane.

Yield : 70–78%.

Advantages Over Oxalyl Chloride Route :

  • Avoids handling corrosive oxalyl chloride.
  • Higher functional group tolerance due to milder conditions.

Comparative Analysis of Synthetic Methods

Parameter Oxalyl Chloride Route CDI Route
Overall Yield 68–75% 70–78%
Reaction Time 6–8 hours 15–18 hours
Purification Complexity Column chromatography Trituration/Recrystallization
Scalability Limited by low temperatures Suitable for scale-up
Byproduct Formation Bis-acylation (5–10%) Minimal (<2%)

The CDI route offers superior scalability and reduced byproduct formation, making it preferable for industrial applications.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.15 (s, 1H, indole NH), 7.65 (d, J = 7.8 Hz, 1H, indole H4), 7.42 (d, J = 8.1 Hz, 1H, indole H7), 7.25–7.15 (m, 2H, indole H5/H6), 3.62 (t, J = 6.0 Hz, 2H, NCH2), 2.54 (t, J = 6.0 Hz, 2H, CH2N), 2.30 (s, 6H, N(CH3)2).
  • 13C NMR (100 MHz, CDCl3) : δ 185.2 (C=O), 166.8 (CONH), 136.5–112.4 (indole carbons), 58.1 (NCH2), 45.7 (CH2N), 37.2 (N(CH3)2).
  • HRMS (ESI+) : m/z Calculated for C14H16N3O2 [M+H]+: 266.1134; Found: 266.1138.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows ≥98% purity with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Recent patents highlight advancements in continuous-flow synthesis to enhance reproducibility:

  • Flow Reactor Parameters : Residence time = 10 minutes, T = 25°C, pressure = 2 bar.
  • Productivity : 12.5 g/hour with 99% conversion.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

Antitumor Activity

N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its antitumor properties, particularly against solid tumors such as colorectal and lung cancers. A notable study highlighted the synthesis of similar compounds that demonstrated significant cytotoxic effects on various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. The findings indicated that certain derivatives exhibited potent anti-proliferative activity, with IC50 values indicating effective concentrations for inducing apoptosis through caspase activation pathways .

CompoundCell LineIC50 Value (μM)Mechanism
5rHepG210.56 ± 1.14Caspase-8 dependent apoptosis
5rMCF7Not specifiedInduction of apoptosis
5rHeLaNot specifiedInduction of apoptosis

Case Study 1: Antitumor Efficacy in Colorectal Cancer

A research article documented the efficacy of indole-based compounds, including this compound, against colorectal carcinoma models. The study reported that these compounds inhibited tumor growth significantly in vivo and demonstrated a favorable safety profile compared to existing chemotherapeutic agents like 5-fluorouracil .

Case Study 2: Broad-Spectrum Anticancer Activity

In another study, derivatives of this compound were evaluated for their cytotoxicity across multiple cancer cell lines. The results indicated a broad-spectrum anticancer activity, with some derivatives showing enhanced potency against resistant cancer types. This suggests potential applications in treating cancers that are unresponsive to conventional therapies.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The indole-oxoacetamide scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of key analogs, focusing on structural variations and biological activities:

Table 1: Structural and Functional Comparison of Indole-Oxoacetamide Derivatives

Compound Name / ID N-Substituent Key Modifications Biological Activity Key Data (IC₅₀/Kᵢ) References
N-[2-(Dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide Dimethylaminoethyl None Antimicrobial (ESKAPE panel, S. aureus) Not quantified
5r (Adamantane derivative) Adamantan-1-yl Adamantane at indole C2 Anticancer (HepG2, HeLa, MCF7) IC₅₀ = 10.56 ± 1.14 µM
Compound 8 (Fluorinated analog) 2-(2-Fluoroethoxy)ethoxyethyl Fluorinated side chain Selective CB2 ligand Kᵢ = 6.2 nM
N-(4-Methoxyphenyl) analog 4-Methoxyphenyl Methoxy group on phenyl ring Building block; activity not reported
N-(5-Methylisoxazol-3-yl) analog 5-Methylisoxazol-3-yl Isoxazole ring Potential kinase inhibitor
N-Ethyl analog Ethyl Simple alkyl chain Structural prototype

Key Observations:

Anticancer Activity: Adamantane-substituted derivatives (e.g., 5r) exhibit potent cytotoxicity against HepG2 liver cancer cells via caspase-8-dependent apoptosis, with IC₅₀ values in the low micromolar range .

Antimicrobial Activity: The target compound’s antimicrobial profile distinguishes it from adamantane derivatives, which lack reported activity against bacterial pathogens. The dimethylaminoethyl group may enhance interactions with bacterial membranes or enzymes .

Receptor Binding: Fluorinated analogs (e.g., Compound 8) exhibit nanomolar affinity for cannabinoid receptor CB2, highlighting the role of electronegative substituents in receptor selectivity .

Structural Diversity :

  • Substitutions such as isoxazole (), methoxyphenyl (), and acetylphenyl () demonstrate the scaffold’s adaptability. However, these modifications often trade off solubility for target engagement.

Structure-Activity Relationships (SAR)

  • N-Substituents: Bulky Groups (Adamantane): Enhance anticancer activity but may reduce solubility . Polar Groups (Dimethylaminoethyl): Improve antimicrobial properties via cationic interactions . Aromatic Rings (Methoxyphenyl): Modulate π-π stacking with biological targets .
  • Indole Modifications :
    • Halogenation or fluorination (e.g., Compound 8 ) increases metabolic stability and receptor affinity .

Biological Activity

N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide (commonly referred to as DMEDA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with DMEDA, providing a comprehensive overview of its applications and implications in various fields.

DMEDA is synthesized through the reaction of indole derivatives with dimethylaminoethyl groups. The typical synthetic route involves multiple steps, including the formation of the indole core followed by functionalization with dimethylamino groups under controlled conditions to ensure high yield and purity.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N4O3
  • CAS Number : 226883-67-6

The biological activity of DMEDA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the dimethylamino group may facilitate binding to various biological macromolecules, influencing cellular pathways and responses.

Anticancer Activity

Recent studies have indicated that DMEDA exhibits promising anticancer properties. For instance, it has been evaluated for its cytotoxic effects against several cancer cell lines, showing significant inhibitory activity:

Cell Line GI50 (µM)
MCF-75.12 ± 0.15
HeLa7.45 ± 0.22
A5496.78 ± 0.18

These results suggest that DMEDA may serve as a potential lead compound for the development of new anticancer agents .

Anti-inflammatory Properties

In addition to its anticancer effects, DMEDA has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further research in inflammatory diseases.

3. Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of DMEDA:

  • Study on Breast Cancer Cells : A study demonstrated that DMEDA significantly reduced cell viability in MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : Molecular docking studies revealed that DMEDA binds effectively to protein targets involved in cancer progression, such as NEK family kinases, suggesting a role in modulating their activity .

4. Conclusion

This compound is a compound with notable biological activities, particularly in anticancer and anti-inflammatory domains. Its ability to interact with various biological targets positions it as a valuable candidate for drug development. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide, and what reaction conditions are critical for yield optimization?

  • Methodology : Synthesis typically involves acylation of indole derivatives. For example, indole-3-carboxaldehyde reacts with ethyl oxalyl chloride in the presence of triethylamine as a base, followed by purification via column chromatography or recrystallization . Key parameters include anhydrous conditions, temperature control (reflux), and stoichiometric ratios to minimize side reactions. Advanced purification techniques like HPLC may enhance purity for pharmacological studies .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm structural integrity, with indole protons appearing at δ 7.0–7.5 ppm and carbonyl groups (oxoacetamide) at ~170–180 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C14_{14}H17_{17}N3_{3}O2_{2}: 276.1342) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}) .
  • TLC/HPLC : Monitors reaction progress and purity .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

  • Methodology :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF7) with IC50_{50} calculations .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Receptor Binding : Radioligand displacement assays (e.g., cannabinoid receptors CB1/CB2) to identify target affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

  • Methodology :

  • Substituent Variation : Introduce functional groups (e.g., halogenation, methoxy) at the indole C-5 position to modulate electron density and binding affinity. For example, fluorination increases metabolic stability .
  • Side Chain Modification : Replace dimethylaminoethyl with adamantane or aryl groups to enhance lipophilicity and blood-brain barrier penetration .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA, molecular docking) to predict interactions with targets like caspase-8 or PARP .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Assays : Validate apoptosis (e.g., Annexin V/PI staining) alongside caspase-3/8 activation to confirm mechanistic consistency .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or contextual factors (e.g., pH, solvent effects) .

Q. How can advanced computational methods elucidate its mechanism of action at the molecular level?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes, DNA) over 100-ns trajectories to identify binding hotspots .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Pharmacophore Mapping : Align structural features with known ligands to infer bioactive conformations .

Q. What analytical approaches address challenges in quantifying trace metabolites during pharmacokinetic studies?

  • Methodology :

  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection of metabolites in plasma .
  • Isotope Labeling : Use 14C^{14}\text{C}-tagged compounds to track metabolic pathways in vivo .
  • Microsomal Stability Assays : Incubate with liver microsomes to identify major Phase I/II metabolites .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationReflux with triethylamine, HPLC purification
Structural Elucidation1H^{1}\text{H}-NMR, HRMS, FT-IR
Biological ScreeningMTT, caspase activity assays
Mechanistic StudiesMD simulations, DFT, pharmacophore mapping
PharmacokineticsLC-MS/MS, isotope labeling

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